1-(4-Morpholinophenyl)-3-(p-tolyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-2-4-15(5-3-14)19-18(22)20-16-6-8-17(9-7-16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVWWKUCOAXVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 1 4 Morpholinophenyl 3 P Tolyl Urea
The synthesis of unsymmetrical diaryl ureas such as 1-(4-Morpholinophenyl)-3-(p-tolyl)urea is typically achieved through the reaction of an amine with an isocyanate. This method is widely used due to its efficiency and the commercial availability of a diverse range of starting materials.
A plausible synthetic route to this compound involves the reaction of 4-morpholinoaniline (B114313) with p-tolyl isocyanate. In this reaction, the nucleophilic amino group of 4-morpholinoaniline attacks the electrophilic carbonyl carbon of p-tolyl isocyanate, leading to the formation of the urea (B33335) linkage. The reaction is often carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature.
The table below outlines the key reactants in this proposed synthesis:
| Reactant | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Morpholinoaniline | C10H14N2O | 178.23 | |
| p-Tolyl isocyanate | C8H7NO | 133.15 |
The resulting product, this compound, would then be isolated and purified using standard laboratory techniques such as crystallization or column chromatography.
The characterization of the synthesized compound would rely on a combination of spectroscopic methods to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would be expected to show distinct signals for the aromatic protons of the phenyl and tolyl groups, the methylene (B1212753) protons of the morpholine (B109124) ring, and the N-H protons of the urea linkage. The integration of these signals would correspond to the number of protons in each environment. 13C NMR spectroscopy would provide information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the urea group (typically in the range of 3300-3500 cm-1), the C=O stretching vibration of the urea carbonyl group (around 1630-1680 cm-1), and C-N stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.
The table below summarizes the key properties of the target compound:
| Property | Value |
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 311.38 g/mol |
| Appearance | Expected to be a solid at room temperature |
Detailed Research Findings
Established Synthetic Routes to N,N'-Diarylureas and Structural Analogues
Traditional methods for synthesizing N,N'-diarylureas have been refined over decades, focusing on reliability and yield. These routes typically involve the formation of an isocyanate intermediate, which is then reacted with an amine.
Amination-Isocyanate Condensation Pathways
The most classical and widely employed method for synthesizing unsymmetrical N,N'-diarylureas is the condensation of an aryl isocyanate with an arylamine. nih.govnih.gov In the context of this compound, this involves the reaction of 4-morpholinoaniline (B114313) with p-tolyl isocyanate.
This reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), at room temperature. The nucleophilic attack of the amine nitrogen of 4-morpholinoaniline on the electrophilic carbonyl carbon of p-tolyl isocyanate proceeds readily, usually without the need for a catalyst or base, to afford the desired urea product in high yield. nih.gov This pathway is highly favored for its simplicity, efficiency, and the commercial availability of a wide range of isocyanate and aniline starting materials.
Table 1: Typical Conditions for Amination-Isocyanate Condensation
| Parameter | Description |
|---|---|
| Reactants | 4-morpholinoaniline, p-tolyl isocyanate |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Catalyst | Typically not required |
| Workup | Simple filtration or solvent evaporation |
Phosgene-Free and Green Chemistry Approaches
The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022) or its derivatives. tandfonline.com Growing emphasis on laboratory safety and environmental sustainability has spurred the development of phosgene-free and greener alternatives for urea synthesis. rsc.org
One prominent phosgene substitute is N,N'-Carbonyldiimidazole (CDI) . This solid reagent is safer to handle and does not produce chlorinated byproducts. nih.gov The synthesis proceeds in a two-step, one-pot manner: an amine is first reacted with CDI to form an imidazolide intermediate, which is then treated with a second amine to yield the unsymmetrical urea.
Triphosgene , a solid and more manageable equivalent of phosgene, is another common alternative. nih.gov It allows for the in situ generation of phosgene, minimizing handling risks. The reaction of an aniline with triphosgene in the presence of a base generates an isocyanate, which can then be reacted with a second aniline.
Other green approaches include:
Carbamate Intermediates : Aryl amines can react with reagents like phenyl chloroformate to form stable phenyl carbamates. These intermediates can then react with another amine to produce unsymmetrical diarylureas. nih.govarkat-usa.org
3-Substituted Dioxazolones : These compounds serve as effective isocyanate precursors under mild heating in the presence of a non-toxic base like sodium acetate, offering a phosgene- and metal-free route. tandfonline.com
Direct Carbonylation : The use of carbon dioxide (CO2) as a C1 building block represents a highly attractive green alternative. Methods like the Staudinger/aza-Wittig reaction sequence can produce ureas from azides, amines, and CO2. vapourtec.com
Table 2: Comparison of Selected Phosgene-Free Reagents for Urea Synthesis
| Reagent/Method | Advantages | Disadvantages |
|---|---|---|
| N,N'-Carbonyldiimidazole (CDI) | Solid, non-toxic byproducts, mild conditions. nih.gov | Can sometimes lead to symmetrical urea byproducts if addition order is not controlled. |
| Triphosgene | Solid, easier to handle than gaseous phosgene. nih.gov | Generates toxic phosgene in situ; requires careful handling and stoichiometry. |
| 3-Substituted Dioxazolones | Phosgene- and metal-free, mild conditions, eco-friendly. tandfonline.com | Requires synthesis of the dioxazolone precursor. |
| CO₂ (e.g., via Staudinger/aza-Wittig) | Utilizes a renewable C1 source, environmentally benign. vapourtec.com | May require specific phosphine reagents and pressurized conditions. |
Palladium-Catalyzed Coupling Reactions for Aryl Urea Formation
Transition-metal catalysis, particularly with palladium, has revolutionized C–N bond formation, providing powerful alternatives for synthesizing diarylureas. These methods often bypass the need for pre-formed isocyanates. nih.gov
A significant advancement is the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate . nih.govacs.orgmit.edu This method allows an aryl halide (e.g., 4-bromo- or 4-chlorotoluene) to couple with sodium cyanate to form an aryl isocyanate in situ. Subsequent addition of an amine (e.g., 4-morpholinoaniline) to the reaction mixture yields the unsymmetrical diarylurea in a one-pot process. This approach is valued for its tolerance of a wide range of functional groups. nih.gov
Another strategy involves the direct N-arylation of urea or a protected urea derivative. For instance, a protected urea like benzylurea can undergo a Pd-catalyzed C–N cross-coupling with an aryl halide. Following deprotection of the benzyl group, a second, different aryl halide can be coupled in a subsequent step to furnish the unsymmetrical diarylurea. nih.govacs.org
Furthermore, palladium-catalyzed oxidative carbonylation offers a direct route from amines and carbon monoxide (CO). nih.govnih.govacs.org In this process, a mixture of two different amines can be reacted with CO in the presence of a palladium catalyst and an oxidant to form the urea bond directly. acs.org
Development of Novel Synthetic Approaches and Catalyst Systems
Emerging technologies in chemical synthesis are being applied to urea formation, aiming to enhance efficiency, safety, and scalability while minimizing waste.
Continuous Flow Synthesis Techniques for Urea Derivatives
Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, faster reaction times, improved heat transfer, and easier scalability. durham.ac.uk
Several continuous-flow systems have been developed for the synthesis of unsymmetrical ureas. acs.orgacs.org One approach involves the in situ generation of an isocyanate intermediate in a flow reactor, which is then immediately mixed with a stream of the amine nucleophile in a second reactor. acs.org This method is highly efficient, minimizes the accumulation of hazardous intermediates, and allows for precise control over reaction parameters. For example, a Staudinger/aza-Wittig reaction sequence has been adapted to a flow process, using CO2 as the carbonyl source to generate a library of urea derivatives. vapourtec.comresearchgate.net Such systems can be automated for the rapid synthesis of compound libraries for drug discovery.
Electrocatalytic Approaches to Urea Synthesis
Electrosynthesis is emerging as a powerful, green technology that uses electrical energy to drive chemical reactions, often under ambient conditions. hep.com.cnrsc.org For urea synthesis, this typically involves the electrocatalytic C–N coupling of carbon dioxide (CO₂) and a nitrogen source, such as nitrate (NO₃⁻), nitrite (NO₂⁻), or dinitrogen (N₂). acs.orgacs.orgrsc.org
The core principle involves the simultaneous reduction of CO₂ and the nitrogenous species on the surface of an electrocatalyst. rsc.orgbohrium.com This generates reactive intermediates that can couple to form the urea C–N bond. While this field is still developing, catalysts based on materials like indium hydroxide (In(OH)₃) and palladium-copper (Pd-Cu) alloys have shown promise in promoting the formation of urea from CO₂ and nitrate or N₂. hep.com.cnbohrium.com Although the synthesis of complex diarylureas like this compound via this method has not been specifically reported, the underlying principles of electrocatalytic C–N bond formation represent a frontier in sustainable chemical synthesis. bris.ac.ukresearchgate.netnih.gov
Derivatization Strategies and Analogue Synthesis for Structural Exploration
Structural exploration through derivatization is a cornerstone of chemical research, allowing for the fine-tuning of a molecule's properties. For this compound, strategies focus on modifying its peripheral substituents to probe structure-activity relationships.
The most common synthetic route to unsymmetrical diaryl ureas involves the reaction of an amine with an isocyanate. nih.govorganic-chemistry.org This provides a straightforward method for modifying the aryl substituents of the target compound. To generate analogues of this compound, either the 4-morpholinoaniline or the p-tolyl isocyanate precursor can be replaced with a structurally varied counterpart.
Modification of the Morpholinophenyl Moiety : By substituting 4-morpholinoaniline with other substituted anilines, a range of analogues can be synthesized. These substitutions can probe the effects of sterics and electronics on the phenyl ring attached to the morpholine.
The table below outlines potential modifications to the aryl substituents of this compound for structural exploration.
| Precursor 1 (Amine) | Precursor 2 (Isocyanate) | Resulting Modification on Urea Scaffold | Rationale for Modification |
| 4-morpholinoaniline | 4-Chlorophenyl isocyanate | Replaces p-tolyl with 4-chlorophenyl | Introduce electron-withdrawing group to modulate electronic properties and hydrogen bond acidity. |
| 4-morpholinoaniline | 4-Methoxyphenyl isocyanate | Replaces p-tolyl with 4-methoxyphenyl | Introduce electron-donating group to alter electron density and potential receptor interactions. |
| 4-(Piperidin-1-yl)aniline | p-tolyl isocyanate | Replaces morpholino with piperidinyl | Evaluate the impact of the heterocyclic ring's structure and basicity. |
| 4-morpholinoaniline | Naphthyl isocyanate | Replaces p-tolyl with a larger aromatic system | Explore the effect of increased surface area and potential for π-stacking interactions. nih.gov |
The incorporation of silicon-containing (silyl) groups into organic molecules is a strategy used to modify their physicochemical properties or to serve as useful synthetic intermediates. Silylated ureas can be synthesized through several methods, often leveraging silylated amines as precursors.
One effective protocol involves the reaction of silylamines with carbon dioxide (CO₂). nih.gov This approach proceeds through the initial formation of a silylcarbamate intermediate, which subsequently reacts with another molecule of silylamine under thermal conditions to yield the urea and a disilyl ether byproduct. sci-hub.se This method is advantageous as it utilizes CO₂, a readily available and non-toxic C1 building block, avoiding hazardous reagents like phosgene. nih.govsci-hub.se
Another strategy involves the insertion of diisocyanates into aminosilanes. nih.govresearchgate.net While this method is typically used for creating larger, bridged structures, the underlying reaction highlights the reactivity of N-Si bonds with isocyanates. Research has shown that insertion into aminosilanes with aromatic N-bound substituents can be kinetically inhibited, suggesting that reaction conditions would need careful optimization for frameworks related to this compound. nih.govresearchgate.net
The table below summarizes key methodologies for introducing silylated moieties into urea frameworks.
| Method | Key Reagents | Intermediate | Key Features |
| Silylamine-CO₂ Coupling | Silylated amine, CO₂ | Silylcarbamate | Utilizes CO₂ as a C1 source; avoids hazardous phosgene equivalents. nih.govsci-hub.se |
| Isocyanate Insertion | Aminosilane, Diisocyanate | N/A | Forms N-Si-N bridged structures or silylated ureas; reactivity is sensitive to steric and electronic effects. nih.govresearchgate.net |
Mechanistic Investigations of Synthetic Pathways for this compound
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and controlling product formation. The synthesis of diaryl ureas has been studied to elucidate the intermediates, transition states, and kinetics involved.
The formation of this compound, like most unsymmetrical ureas, typically proceeds through a pathway involving a highly reactive isocyanate intermediate. nih.gov
The classical synthetic approach involves two main steps:
Formation of the Isocyanate : p-Tolyl isocyanate is commonly used as a starting material. Alternatively, it can be generated in situ from p-toluidine using a phosgene equivalent like triphosgene or N,N′-carbonyldiimidazole. nih.gov A different route to the isocyanate intermediate is via rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangement, starting from a carboxylic acid derivative, primary amide, or hydroxamic acid, respectively. nih.govorganic-chemistry.org
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 4-morpholinoaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in p-tolyl isocyanate. This forms a new carbon-nitrogen bond. This step is believed to involve a tetrahedral intermediate which then collapses to the final urea product.
An alternative mechanism, particularly relevant to silylated derivatives, involves the formation of silylcarbamates from the reaction of silylamines and CO₂. sci-hub.se These silylcarbamates are stable enough to be considered key intermediates, which then react further to yield the final urea product. nih.govsci-hub.se
The table below lists the plausible intermediates and transition states in the synthesis of this compound.
| Reaction Step | Proposed Intermediate | Proposed Transition State | Description |
| Isocyanate Formation (Hofmann) | N-haloamide, Isocyanate | Nitrene-like transition state | An amide is converted to an isocyanate intermediate via a rearrangement. organic-chemistry.org |
| Nucleophilic Addition | Tetrahedral Adduct | Four-membered ring transition state | The amine nitrogen attacks the isocyanate carbon, leading to a transient charged intermediate before proton transfer. nih.gov |
| Silylamine-CO₂ Reaction | Silylcarbamate | Concerted or stepwise addition transition state | A silylated amine reacts with CO₂ to form a stable carbamate intermediate. sci-hub.se |
The rate of urea formation is influenced by several factors, including temperature, pressure, and the concentration of reactants. ureaknowhow.com While many detailed kinetic studies focus on the industrial synthesis of urea from ammonia and CO₂, the principles can be extended to the synthesis of substituted diaryl ureas. researchgate.netureaknowhow.com
The key reaction step, the nucleophilic attack of the amine on the isocyanate, is generally fast. The rate of this reaction is highly dependent on the nucleophilicity of the amine and the electrophilicity of the isocyanate.
Electronic Effects : Electron-donating groups on the amine (like the morpholino group on the phenyl ring) increase its nucleophilicity, thereby accelerating the reaction. Conversely, electron-withdrawing groups on the isocyanate's aryl ring increase its electrophilicity and also lead to a faster reaction.
Solvent Effects : The choice of solvent can influence the reaction rate. Polar aprotic solvents are often used for these reactions.
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate, although side reactions can become more prevalent at very high temperatures. ureaknowhow.com For the reaction between silylamines and CO₂, temperatures are typically elevated (e.g., 120-150 °C) to drive the reaction forward. sci-hub.se
The table below summarizes factors that influence the kinetics of urea-forming reactions.
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Rate increases with temperature. | Provides sufficient activation energy for the reaction to proceed. ureaknowhow.com |
| Reactant Concentration | Rate increases with concentration. | Higher concentration leads to more frequent molecular collisions. |
| Amine Nucleophilicity | Rate increases with nucleophilicity. | Electron-donating groups on the amine enhance its ability to attack the isocyanate. |
| Isocyanate Electrophilicity | Rate increases with electrophilicity. | Electron-withdrawing groups on the isocyanate make the carbonyl carbon more susceptible to nucleophilic attack. |
| Solvent | Varies | The solvent can stabilize intermediates and transition states, affecting the activation energy. |
X-ray Crystallography and Solid-State Structural Analysis
No published single-crystal X-ray diffraction studies for this compound were found. Therefore, specific details regarding its solid-state structure are not available. Research on analogous urea-based compounds, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and 1-cyclohexyl-3-(p-tolyl)urea, often reveals extensive hydrogen bonding networks that dictate the crystal packing. researchgate.netresearchgate.net
Determination of Crystal Packing and Unit Cell Parameters
Without experimental crystallographic data, the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) for this compound remain undetermined. This information is fundamental to understanding the three-dimensional arrangement of molecules in the solid state. For comparison, the related compound 1-(2-chlorophenyl)-3-(p-tolyl)urea crystallizes in the monoclinic P21/c space group. researchgate.net
Analysis of Conformational Preferences in the Crystalline State
The specific dihedral angles between the phenyl rings and the central urea moiety, as well as the conformation of the morpholine ring (e.g., chair, boat) in the crystalline state of this compound, are unknown. In similar structures, the conformation is often influenced by the steric and electronic effects of the substituents and the optimization of intermolecular interactions within the crystal lattice. For instance, in 1-cyclohexyl-3-(p-tolyl)urea, the cyclohexane (B81311) ring adopts a chair conformation, and there is a significant dihedral angle of 52.02° between the phenyl ring and the urea group plane. researchgate.net
Examination of Intramolecular and Intermolecular Hydrogen Bonding Networks in Crystals
A detailed analysis of the hydrogen bonding network for this compound cannot be provided. Typically, urea derivatives form robust intermolecular N-H···O hydrogen bonds, leading to the formation of one-dimensional chains, tapes, or more complex supramolecular architectures. researchgate.net The presence of the morpholine oxygen could also allow for its participation as a hydrogen bond acceptor, further influencing the crystal packing. However, the specific bond distances, angles, and graph-set notation for these interactions in the target compound are not available.
Solution-State Conformation and Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
No advanced, solution-state NMR studies focusing on the conformational dynamics or supramolecular assembly of this compound have been reported in the available literature. Such studies would provide insight into the behavior of the molecule in a non-crystalline environment.
Conformational Exchange Dynamics in Solution
Information regarding dynamic processes such as the rotation around the C-N bonds of the urea linkage or the conformational flipping of the morpholine ring in solution is not available. Techniques like variable-temperature NMR (VT-NMR) would be required to probe these potential exchange dynamics and determine the energy barriers associated with them.
Elucidation of Supramolecular Assembly in Solution
There is no available data from NMR titration experiments, Diffusion-Ordered Spectroscopy (DOSY), or Nuclear Overhauser Effect (NOE) studies that would elucidate the formation of dimers or higher-order aggregates of this compound in solution. The self-association of urea-based molecules in solution is a common phenomenon driven by hydrogen bonding, but specific evidence for this behavior in the target compound is absent from the scientific record.
Application of Advanced NMR Techniques for Structural Insights
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural confirmation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer deeper insights into connectivity and spatial relationships. libretexts.orgyoutube.comslideshare.net
A ¹H-¹H COSY experiment would reveal through-bond scalar couplings. libretexts.org For the p-tolyl ring, cross-peaks would connect the signals of the ortho and meta protons, appearing as distinct doublets. Similarly, on the morpholinophenyl ring, the protons ortho to the morpholino group would show coupling to the protons meta to it. Within the morpholine ring, protons on adjacent carbons (e.g., Hα and Hβ to the nitrogen and oxygen atoms, respectively) would exhibit clear correlations.
The NOESY experiment provides information about through-space proximity, which is crucial for determining the molecule's preferred conformation. libretexts.orgcolumbia.edu NOE correlations would be expected between the urea N-H protons and the aromatic protons on the adjacent rings. The specific correlations observed would help define the relative orientation of the phenyl rings with respect to the central urea linkage. Furthermore, NOEs between the morpholine protons and the adjacent phenyl ring protons would confirm their connectivity and spatial arrangement.
Based on analogous structures, the expected chemical shifts for the key nuclei can be predicted. uva.nlresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected NOESY Correlations |
|---|---|---|---|---|
| Urea N-H | ~8.5 (s, 2H) | - | N/A | Aromatic H's, Morpholine H's |
| p-Tolyl CH₃ | ~2.2-2.3 (s, 3H) | ~20-21 | N/A | Tolyl aromatic H's |
| p-Tolyl Ar-H | ~7.1-7.3 (d, 2H), ~7.3-7.5 (d, 2H) | ~118-138 | H-ortho with H-meta | Urea N-H, CH₃ protons |
| Morpholinophenyl Ar-H | ~6.8-7.0 (d, 2H), ~7.2-7.4 (d, 2H) | ~115-150 | H-ortho with H-meta | Urea N-H, Morpholine H's |
| Morpholine -CH₂N- | ~3.0-3.2 (t, 4H) | ~48-50 | With -CH₂O- protons | Phenyl H's, other morpholine H's |
| Morpholine -CH₂O- | ~3.7-3.9 (t, 4H) | ~66-68 | With -CH₂N- protons | Phenyl H's, other morpholine H's |
Note: s=singlet, d=doublet, t=triplet. Predicted values are based on typical ranges for similar functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Structural and Interaction Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and is highly sensitive to intermolecular interactions. rsc.orgnih.gov
The vibrational spectrum of this molecule is a composite of the modes from its constituent parts: the urea linker, the p-tolyl group, and the morpholinophenyl group. nih.govglobalresearchonline.net
The urea moiety gives rise to several characteristic bands. The N-H stretching vibrations typically appear as a strong band in the IR spectrum between 3300 and 3350 cm⁻¹. globalresearchonline.net The C=O stretching vibration, known as the Amide I band, is very intense in the IR and is expected in the 1630-1680 cm⁻¹ region. mdpi.commdpi.com The Amide II band, which is a mixture of N-H in-plane bending and C-N stretching, occurs around 1550-1590 cm⁻¹. mdpi.com
The p-tolyl group contributes aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H in-plane and out-of-plane bending modes at lower wavenumbers. The methyl group has its own characteristic symmetric and asymmetric stretching and bending modes. rsc.org
The morpholine ring is characterized by C-H stretching vibrations below 3000 cm⁻¹ and, most notably, a strong C-O-C asymmetric stretching vibration typically found around 1115 cm⁻¹. nih.gov The phenyl group attached to the morpholine will also show its characteristic aromatic vibrations.
Table 2: Assignment of Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) |
|---|---|---|---|
| Urea | N-H Stretch | 3300 - 3350 (Strong, Broad) | 3300 - 3350 (Weak) |
| Urea | C=O Stretch (Amide I) | 1630 - 1680 (Very Strong) | 1630 - 1680 (Strong) |
| Urea | N-H Bend / C-N Stretch (Amide II) | 1550 - 1590 (Strong) | 1550 - 1590 (Medium) |
| Aromatic Rings | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aromatic Rings | C=C Stretch | 1450 - 1610 (Multiple, Medium) | 1450 - 1610 (Multiple, Strong) |
| Morpholine | C-O-C Asymmetric Stretch | ~1115 (Strong) | ~1115 (Weak) |
| Morpholine | C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |
Vibrational spectroscopy is particularly powerful for studying non-covalent interactions, especially hydrogen bonding, which dominates the solid-state structure of N,N'-disubstituted ureas. rsc.orgnih.govusc.edu.au The urea group's two N-H moieties act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
In the solid state or in concentrated solutions, this compound is expected to form extensive intermolecular N-H···O=C hydrogen bonds. This interaction leads to a significant red shift (a decrease in wavenumber) and broadening of the N-H and C=O stretching bands in the IR spectrum compared to their positions in a dilute solution with a non-polar solvent. mdpi.com For instance, the N-H stretch might shift from ~3450 cm⁻¹ (free N-H) down to the 3300-3350 cm⁻¹ range, while the Amide I band may shift 20-40 cm⁻¹ to a lower frequency. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength.
Other weaker non-covalent interactions, such as C-H···O or C-H···π interactions, may also influence the vibrational spectra, causing smaller shifts in the corresponding C-H bending and stretching modes. acs.org Comparing the spectra of the compound in the solid state versus in solvents of varying polarity can help to deconstruct the contributions of these different intermolecular forces.
Spectroscopic Probing of Molecular Environments and Chemical Interactions
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. shu.ac.uk The spectrum of this compound is expected to be dominated by absorptions from its aromatic chromophores. Organic molecules typically exhibit two main types of transitions in the 200-800 nm range: π→π* and n→π*. libretexts.orgyoutube.com
The phenyl rings and the urea C=O group all contain π electrons and will give rise to intense π→π* transitions. These are expected to appear at shorter wavelengths, likely in the 200-280 nm region. tanta.edu.eg The conjugation between the phenyl rings and the urea moiety can lead to a red shift of these absorption bands compared to simple benzene.
The oxygen and nitrogen atoms in the molecule possess non-bonding (n) electrons. Therefore, lower energy, and thus weaker, n→π* transitions are also possible. These transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, typically occur at longer wavelengths than π→π* transitions and have much lower molar absorptivities. shu.ac.uk
Table 3: Potential Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl rings, C=O | 200 - 280 | High |
The position and intensity of these absorption bands are sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism). Furthermore, complexation events, such as the binding of a metal ion or another molecule, can perturb the electronic structure and cause noticeable changes in the UV-Vis spectrum, making it a useful tool for studying binding interactions.
Molecules containing aromatic rings, such as this compound, often exhibit fluorescence. Upon absorption of UV light, the molecule is promoted to an excited electronic state, from which it can relax by emitting a photon, typically at a longer wavelength than the absorbed light. researchgate.net
The fluorescence properties of this compound can be exploited for molecular recognition and sensing applications. nih.gov The urea N-H groups are well-known binding sites for anions through hydrogen bonding. If the binding of an anion (e.g., fluoride, acetate) to the urea moiety were to occur, it could alter the electronic properties of the molecule, leading to a change in its fluorescence emission. This change could manifest as quenching (decrease in intensity), enhancement, or a shift in the emission wavelength (a ratiometric response). researchgate.net
Similarly, the nitrogen and oxygen atoms of the morpholine group could potentially act as coordination sites for metal ions. Such an interaction would also be expected to perturb the molecule's fluorescence. This principle forms the basis for chemosensors, where the presence of a specific analyte is signaled by a measurable change in the fluorescence output of the sensor molecule. Phenylurea derivatives, for example, have been investigated for the detection of pesticides via photo-induced fluorescence methods. nih.gov The sensitivity and selectivity of this compound as a potential fluorescent sensor would depend on the specific nature of its interaction with target analytes and the resulting impact on its photophysical properties.
No Publicly Available Computational and Theoretical Chemistry Data for this compound
Following an exhaustive search for computational and theoretical chemistry studies on the compound this compound, it has been determined that there is no publicly available research literature, datasets, or detailed analyses that specifically address the quantum chemical calculations, electronic structure, or conformational landscape of this molecule.
Extensive searches were conducted to locate studies pertaining to the Density Functional Theory (DFT) for molecular geometry and energy landscapes, HOMO-LUMO analysis, prediction of spectroscopic parameters (NMR, IR, Raman), potential energy surface scans, and intramolecular interactions of this compound. Despite these efforts, no specific computational findings for this particular compound could be identified.
While general methodologies for the computational analysis of urea derivatives and related compounds are well-established in the field of computational chemistry, the application of these techniques to this compound has not been documented in accessible scientific databases or publications. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline on its computational and theoretical chemistry is not possible at this time due to the absence of foundational research data.
Computational and Theoretical Chemistry of 1 4 Morpholinophenyl 3 P Tolyl Urea
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods can predict how 1-(4-Morpholinophenyl)-3-(p-tolyl)urea might interact with other molecules, including itself and biological targets.
Simulating Molecular Recognition with Model Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For this compound, simulations would model its interaction with specific proteins or receptors. These simulations can reveal the preferred binding poses and the key intermolecular forces that stabilize the complex. By employing molecular dynamics, researchers can observe the dynamic process of binding, providing insights into the conformational changes that may occur upon interaction. Such studies are crucial in fields like drug design, where understanding how a molecule fits into the binding site of a target protein is a primary goal.
Monte Carlo Simulations for Adsorption and Self-Assembly
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, these simulations could be used to study its adsorption onto surfaces or its tendency to self-assemble into larger ordered structures, such as aggregates or crystals. By simulating a large number of possible configurations and energy states, Monte Carlo methods can predict the most probable and stable arrangements of molecules, offering insights into processes like crystallization and thin-film formation.
Characterization of Non-Covalent Interaction Networks (Hydrogen Bonding, π-Stacking, CH-π)
The structure and properties of molecular solids and complexes are largely determined by a network of non-covalent interactions. For this compound, three primary types of non-covalent interactions are expected to be significant:
Hydrogen Bonding: The urea (B33335) moiety contains N-H groups that can act as hydrogen bond donors and a C=O group that is an effective hydrogen bond acceptor. These interactions are highly directional and play a crucial role in forming predictable patterns in the solid state and in molecular recognition. researchgate.netnih.gov
π-Stacking: The p-tolyl and phenyl rings are aromatic systems that can interact through π-stacking. This involves the face-to-face or offset stacking of the aromatic rings, driven by electrostatic and van der Waals forces.
CH-π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron cloud of a nearby aromatic ring. The methyl group of the p-tolyl substituent and the C-H bonds on the phenyl and morpholine (B109124) rings can all participate in such interactions.
Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and quantify these interactions. researchgate.netnih.govmdpi.comresearchgate.net Analysis of the electron density can identify bond critical points associated with these weak interactions and estimate their strength.
| Interaction Type | Potential Participating Groups on this compound | Significance |
| Hydrogen Bonding | Urea N-H (donors), Urea C=O (acceptor), Morpholine Oxygen (acceptor) | Directs molecular assembly and recognition |
| π-Stacking | Phenyl ring, p-tolyl ring | Stabilizes crystal packing and protein-ligand complexes |
| CH-π Interactions | Methyl C-H, Phenyl C-H, Morpholine C-H with aromatic rings | Contributes to overall structural stability |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides invaluable tools for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.
Computational Elucidation of Reaction Pathways and Energy Barriers
For a molecule like this compound, computational methods can be used to study its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. Methods like DFT are commonly employed for these calculations. rsc.org While specific studies on this molecule are not available, research on similar urea compounds often investigates reactions like hydrolysis or reactions with other small molecules. rsc.org
Autocatalysis and Solvent Effects in Reaction Mechanisms
The environment in which a reaction occurs can have a profound impact on its mechanism and rate.
Autocatalysis: In some reactions, a product of the reaction can act as a catalyst for the same reaction, leading to an acceleration of the reaction rate over time. Computational models can investigate potential autocatalytic cycles by simulating the interaction of the product molecule with the reactants and transition states of the reaction.
Solvent Effects: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy barriers of a reaction. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties. These models are essential for comparing theoretical calculations with experimental results, which are typically performed in solution.
Supramolecular Chemistry and Non Covalent Interactions of 1 4 Morpholinophenyl 3 P Tolyl Urea
Hydrogen Bonding Networks and Crystal Engineering Principles
Crystal engineering aims to understand and utilize intermolecular interactions for the rational design of crystalline materials with desired structures and properties. The urea (B33335) functionality is a powerful and predictable building block in this field due to its capacity to form robust and directional hydrogen bonds.
The urea moiety, with its two N-H donor groups and one C=O acceptor group, is a cornerstone in directing the formation of predictable supramolecular synthons. In N,N'-disubstituted ureas, the most common and stable hydrogen bonding motif is the one-dimensional catemer, where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. This self-association is a highly reliable interaction that can be exploited to build extended networks.
In the context of 1-(4-Morpholinophenyl)-3-(p-tolyl)urea, the urea core is expected to be the primary driver of the supramolecular assembly, forming the characteristic one-dimensional chains. The phenyl and tolyl substituents will then decorate this primary hydrogen-bonded backbone, influencing the higher-order packing of these chains through weaker non-covalent interactions.
The robust hydrogen-bonding capability of the urea moiety makes it an excellent functional group for the design of cocrystals. Cocrystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure, by combining it with a suitable co-former. Urea and its derivatives are attractive candidates for cocrystal formation because their strong hydrogen bond donors and acceptors can interact reliably with a wide range of co-formers containing complementary functional groups, such as carboxylic acids, amides, and pyridines.
The design of urea-based cocrystals relies on the hierarchical nature of intermolecular interactions. The strong and directional N-H···O hydrogen bonds of the urea group are typically satisfied first, either through self-association or by forming heterosynthons with the co-former. This predictability allows for a rational approach to selecting co-formers that can interact with the urea moiety in a predetermined manner. For instance, dicarboxylic acids have been used as co-formers with urea to create new crystalline forms with modified properties, such as altered dissolution rates. The formation of these cocrystals can effectively slow the release of urea in aqueous environments.
While specific cocrystal studies involving this compound are not widely reported, the principles of urea-based cocrystal design are directly applicable. Potential co-formers could be selected to interact with the urea core, the morpholine (B109124) group, or the aromatic rings, offering a versatile strategy for tuning the material's properties.
π-Stacking and Other Aromatic Interactions in Urea Systems
In diaryl ureas, π-π stacking interactions can occur between the aromatic rings of adjacent molecules. These interactions are highly dependent on the relative orientation and electronic nature of the aromatic systems. The presence of both an electron-rich p-tolyl group and a morpholinophenyl group in this compound provides a platform for various stacking arrangements, including parallel-displaced and T-shaped (edge-to-face) geometries.
Studies on similar diaryl urea systems have shown that π-π stacking interactions can have interaction energies ranging from -1.5 to -3.4 kcal/mol. The interplay between the hydrogen-bonded urea backbone and the aromatic stacking dictates the final three-dimensional architecture. For instance, in the crystal structure of the related compound 1-(2-chlorophenyl)-3-(p-tolyl)urea, intermolecular hydrogen bonds form the primary structural motif, while the dihedral angle between the aromatic rings suggests a specific packing arrangement influenced by steric and electronic factors. The morpholine substituent in the title compound introduces additional complexity, potentially participating in weaker C-H···π or C-H···O interactions that further stabilize the crystal structure.
The combination of hydrogen bonding and aromatic interactions in diaryl ureas is fundamental to their role in molecular recognition. The specific arrangement of aromatic groups can create pre-organized cavities or surfaces that are complementary to guest molecules or biological targets. The urea functionality itself can engage in stacking and NH-π interactions with aromatic groups, as observed in protein-ligand complexes.
The interplay of these non-covalent forces is critical for the self-assembly process. The initial formation of hydrogen-bonded chains creates a scaffold upon which the weaker aromatic interactions can direct the final packing arrangement. This hierarchical assembly process allows for a degree of control over the final solid-state structure. The subtle balance between the strong, directional hydrogen bonds and the weaker, more diffuse aromatic interactions determines the polymorphic form of the crystal, which in turn affects its physical properties. The conformational flexibility of the morpholine ring and the rotational freedom of the aryl-urea bonds also play a role in achieving an energetically favorable crystal packing.
Host-Guest Chemistry and Molecular Recognition in Model Systems
The well-defined structures formed by urea derivatives through self-assembly can create cavities and channels, making them potential candidates for host-guest chemistry. The principles of molecular recognition, driven by a combination of hydrogen bonding, π-stacking, and steric complementarity, are central to the design of urea-based hosts.
While specific host-guest studies involving this compound as the host molecule are not prevalent in the literature, the structural features of this compound suggest a potential for such applications. The combination of a rigid hydrogen-bonding backbone and flexible aromatic side groups could, in principle, lead to the formation of inclusion compounds where small guest molecules are trapped within the crystal lattice.
Urea itself is a classic example of a host molecule, forming crystalline inclusion compounds with a variety of linear organic guest molecules. The urea molecules form a helical hydrogen-bonded network that creates long, narrow channels in which the guest molecules reside. More complex urea derivatives have been designed to act as receptors for anions and ion pairs. For example, tritopic bis-urea receptors have been synthesized that can bind anions through hydrogen bonds and cations through interaction with polyether linkers. These systems demonstrate the power of the urea group in creating sophisticated host architectures for molecular recognition. The design of such systems often involves creating a pre-organized binding cavity where the urea N-H groups are oriented to interact with a specific guest. The aromatic moieties in these hosts can also contribute to guest binding through π-stacking or by forming part of the hydrophobic cavity.
Binding Studies with Anionic and Cationic Guests
While the urea scaffold is well-documented for its ability to bind anions through hydrogen bonding, specific studies detailing the interaction of this compound with anionic or cationic guests have not been reported. Generally, the electron-withdrawing or -donating nature of the substituents on the urea nitrogen atoms can be tuned to enhance the acidity of the N-H protons, thereby influencing the strength and selectivity of anion binding.
For other urea-based receptors, binding affinities for various anions have been quantified using techniques such as NMR or UV-vis titrations. These studies often reveal a selectivity for specific anions based on their geometry, charge density, and basicity. For instance, diaryl ureas often show a preference for oxoanions like carboxylates or phosphates.
Regarding cationic guests, the morpholino group in this compound contains both oxygen and nitrogen atoms with lone pairs of electrons, which could potentially coordinate with cations. However, dedicated studies on the cationic binding properties of this specific molecule are not available. The design of receptors for ion-pair recognition often involves integrating both an anion-binding site, such as a urea group, and a cation-binding site into a single molecular framework.
Table 1: Hypothetical Anion Binding Data for Urea-Based Receptors This table is illustrative and not based on experimental data for this compound.
| Anion Guest | Binding Constant (Ka) [M-1] | Technique |
|---|---|---|
| Chloride (Cl-) | Data not available | - |
| Acetate (CH3COO-) | Data not available | - |
| Dihydrogen Phosphate (H2PO4-) | Data not available | - |
Design of Artificial Receptors Utilizing Urea Scaffolds
The urea motif is a privileged component in the design of artificial receptors due to its predictable hydrogen-bonding patterns and synthetic accessibility. By attaching different functional groups to the urea core, chemists can create receptors with tailored cavities for specific guest molecules. These receptors have found applications in sensing, catalysis, and transport across membranes.
While this compound itself has not been explicitly featured in the design of artificial receptors in the available literature, its structure embodies the principles used in this field. The combination of a potentially coordinating morpholino group and a hydrogen-bonding urea moiety suggests it could serve as a building block for more complex receptor architectures. The p-tolyl group can influence the solubility and solid-state packing of the molecule.
Self-Assembly Processes and Advanced Materials Design Principles
The self-assembly of small molecules into well-defined, functional supramolecular structures is a key area of materials science. The hydrogen-bonding capabilities of the urea group are a powerful tool for directing these self-assembly processes, leading to the formation of materials like supramolecular polymers, gels, and nanostructures.
Formation of Supramolecular Polymers and Gels
Low-molecular-weight gelators (LMWGs) can self-assemble in solution to form three-dimensional networks that immobilize the solvent, resulting in a gel. Bis-urea compounds, where two urea groups are connected by a linker, are particularly effective gelators. While this compound is a mono-urea compound, it is conceivable that under specific conditions (e.g., appropriate solvent and concentration), it could form extended hydrogen-bonded chains that might lead to gelation. However, there are no published reports of this compound acting as a gelator.
The formation of supramolecular polymers from urea-based monomers relies on the directional and reversible nature of the hydrogen bonds, which connect the monomer units into long, polymer-like chains. The properties of these materials can be tuned by altering the monomer structure.
Control of Molecular Organization at Interfaces
The arrangement of molecules at solid-liquid or air-water interfaces is crucial for applications in areas such as organic electronics and surface modification. The same non-covalent interactions that drive self-assembly in bulk solution can be used to control the organization of molecules on a surface. Techniques like scanning tunneling microscopy (STM) can be used to visualize these two-dimensional molecular networks. There is currently no available research on the interfacial organization of this compound.
Chemical Reactivity and Mechanistic Studies Beyond Synthesis
Kinetics and Thermodynamics of Chemical Transformations of Urea (B33335) Derivatives
The stability and transformation of urea derivatives are crucial aspects of their chemical profile. The kinetics and thermodynamics of these reactions, particularly hydrolysis and thermal decomposition, have been the subject of numerous studies.
The hydrolysis of aryl ureas can proceed under both acidic and basic conditions, generally following an addition-elimination mechanism. The reaction rate is influenced by the pH of the medium and the nature of the substituents on the aryl rings.
Under acidic conditions, the urea oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of the corresponding anilines yield a carbamic acid intermediate, which then decomposes to carbon dioxide and the other aniline. Kinetic studies on phenylureas have suggested that the formation of a zwitterionic intermediate can be the initial product, and its breakdown is often the rate-determining step, especially at high buffer concentrations or extreme pH values researchgate.net.
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then breaks down to an isocyanate and an aniline. The isocyanate is subsequently hydrolyzed to a carbamic acid, which decarboxylates to yield the other aniline. For some phenylureas, at a sufficiently high pH, the dissociation of the aryl-NH proton can lead to the formation of an unreactive conjugate base, causing a leveling off of the rate-pH profile researchgate.net.
Interestingly, studies on sterically hindered aryl ureas have revealed a pH-independent hydrolysis mechanism. In these cases, the rate-limiting step is the dissociation of the urea bond, which is not influenced by the solution's pH illinois.edu. This highlights the significant impact of steric hindrance on the reaction pathway.
Table 1: Mechanistic Aspects of Aryl Urea Hydrolysis
| Condition | Proposed Mechanism | Key Intermediates | Influencing Factors |
| Acidic | Addition-Elimination | Protonated Urea, Zwitterion | pH, Buffer Concentration |
| Basic | Addition-Elimination | Tetrahedral Intermediate, Isocyanate | pH, Formation of Unreactive Conjugate Base |
| Sterically Hindered | Bond Dissociation | Isocyanate | Steric Hindrance |
This table provides a generalized overview based on studies of various aryl urea derivatives.
The thermal decomposition of diaryl ureas, such as 1,3-diphenylurea (DPU), has been investigated to understand their stability at elevated temperatures. Experimental studies on DPU have shown that it decomposes to produce phenyl isocyanate and aniline mdpi.comresearchgate.netresearchgate.netutwente.nlnih.gov. This reaction is a key step in the chemical recycling of polyurethanes, where urea linkages are present mdpi.comresearchgate.netutwente.nlnih.gov. High conversion rates of DPU to phenyl isocyanate and aniline have been achieved at temperatures between 350-450 °C with high selectivity mdpi.comresearchgate.netutwente.nlnih.gov.
Theoretical studies on the thermal decomposition of phenylureas suggest that the primary pathway is a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine. These computational analyses have indicated that initial bond fissions are not competitive with this concerted mechanism. Based on these theoretical models, reaction rate rules have been developed to predict the thermal decomposition kinetics of a wide range of urea derivatives. These rules consider the nature of the transferred hydrogen atom (primary, secondary, alkyl, or benzyl) and the nature of the nitrogen atom acceptor (primary, secondary, or tertiary) to determine the product branching ratios and the total rate of decomposition.
Table 2: Thermal Decomposition Data for 1,3-Diphenylurea (DPU)
| Temperature (°C) | Conversion (%) | Selectivity to Phenyl Isocyanate (%) | Selectivity to Aniline (%) |
| 350 | 70 | ~100 | >90 |
| 450 | 90 | ~100 | >90 |
Data extracted from studies on the thermal cracking of DPU in a flow reactor mdpi.comresearchgate.netutwente.nlnih.gov.
Catalytic Roles and Mechanisms of Urea Derivatives
Urea derivatives can act as catalysts in various chemical transformations, primarily through their ability to form hydrogen bonds and facilitate proton transfer.
The urea moiety, with its two N-H groups and a carbonyl oxygen, can act as both a hydrogen bond donor and acceptor. This dual functionality allows urea derivatives to catalyze reactions that involve proton transfer. Chiral ureas, for instance, have been employed as organocatalysts in asymmetric synthesis. They can activate substrates through hydrogen bonding, thereby lowering the activation energy of the reaction and inducing enantioselectivity. In some cases, the catalytic activity of ureas can be enhanced by the addition of a Brønsted acid, which disrupts the self-association of urea molecules and increases their effectiveness as hydrogen-bonding catalysts mdpi.com. Computational studies have been instrumental in elucidating the precise nature of catalyst-substrate interactions and the basis for enantioinduction in these systems.
The electrochemical behavior of urea and its derivatives is of significant interest for applications in energy conversion and environmental remediation. The electrocatalytic oxidation of urea is a promising anode reaction for hydrogen production from urea-rich wastewater and for direct urea fuel cells. While much of the research in this area focuses on the oxidation of urea itself on metal-based catalysts, the electrochemical properties of aryl urea derivatives are also being explored. Cyclic voltammetry studies on substituted aryl ureas can provide insights into their redox potentials and the influence of different functional groups on their electrochemical behavior. These studies are fundamental to understanding how these molecules might participate in or mediate electron transfer processes at electrode surfaces.
Interactions with Inorganic Species or Surfaces
The interaction of urea derivatives with inorganic species is relevant in fields ranging from coordination chemistry to materials science.
The urea functional group can coordinate with metal ions in various ways. While coordination often occurs through the carbonyl oxygen, N-coordination is also possible, particularly with certain transition metals like palladium nih.gov. The formation of coordination complexes can significantly alter the chemical and physical properties of the urea derivative. For instance, the interaction of imidazole-derived ureas with transition metals such as copper(II), cobalt(II), and nickel(II) has been shown to occur in a unidentate fashion, influencing their self-assembly and anion binding properties dur.ac.uk. The study of these coordination complexes is important for the development of new catalysts, sensors, and materials with specific functionalities.
The adsorption of urea and its derivatives onto inorganic surfaces is another area of active research. For example, the adsorption of urea on metal oxide surfaces like TiO2 and Al2O3 is relevant in the context of selective catalytic reduction (SCR) of NOx gases, where urea is used as a source of ammonia researchgate.net. Understanding the nature of these surface interactions is crucial for designing more efficient catalysts for environmental applications. Studies on the adsorption of ureas on various surfaces can help elucidate the mechanisms of surface-catalyzed reactions and the formation of surface-bound species.
Coordination Chemistry with Metal Centers
Urea and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. The 1-(4-Morpholinophenyl)-3-(p-tolyl)urea molecule possesses multiple potential donor sites for coordination with metal centers: the carbonyl oxygen of the urea group, the nitrogen atoms of the urea bridge, and the nitrogen and oxygen atoms of the morpholine (B109124) ring.
The primary mode of coordination for simple ureas is typically through the carbonyl oxygen atom, which acts as a hard donor, favoring coordination with hard metal ions. However, N-coordination is also possible, particularly with softer metal ions. In the case of this compound, the presence of both aryl substituents on the urea nitrogens influences the electronic properties and steric environment of the potential coordination sites.
While specific studies detailing the coordination complexes of this compound are not extensively documented, the behavior of analogous urea and morpholine-containing ligands provides insight. The morpholine nitrogen can also act as a coordination site, leading to the possibility of the ligand acting in a monodentate or bidentate fashion, potentially forming chelate rings with a metal center. The formation of such complexes can be confirmed using techniques like UV-Vis and FTIR spectroscopy, which would show shifts in the characteristic vibrational frequencies of the C=O and N-H bonds upon coordination. The formation of a complex between similar urea derivatives and Fe²⁺/Fe³⁺ ions has been corroborated through UV-Vis spectroscopy .
Table 1: Potential Coordination Sites and Modes of this compound
| Potential Donor Atom | Functional Group | Possible Coordination Mode | Favored Metal Ion Type |
|---|---|---|---|
| Carbonyl Oxygen (O) | Urea | Monodentate | Hard acids (e.g., Fe³⁺, Cr³⁺) |
| Urea Nitrogen (N) | Urea | Monodentate | Soft acids (e.g., Pd²⁺, Pt²⁺) |
| Morpholine Nitrogen (N) | Morpholine | Monodentate | Borderline/Soft acids |
| Carbonyl O and Morpholine N | Urea and Morpholine | Bidentate (Chelating) | Various transition metals |
Adsorption and Interaction with Metal Surfaces
The structural features of this compound make it an effective candidate for adsorbing onto metal surfaces, a property leveraged in corrosion inhibition. The molecule contains multiple active centers for adsorption, including nitrogen and oxygen heteroatoms with lone pairs of electrons, as well as aromatic rings with π-electrons. These features enable the molecule to interact with the d-orbitals of metal atoms, such as iron in steel, to form a protective film.
The adsorption process can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces or dipole-dipole interactions, between the inhibitor molecule and the charged metal surface.
Chemisorption: This involves the formation of stronger coordinate bonds through the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms.
Studies on structurally similar compounds, such as N-(l-Morpholinobenzyl)urea (MBU), demonstrate that the adsorption on mild steel surfaces follows specific isotherm models, such as the Temkin adsorption isotherm. This indicates that the inhibitor molecules interact with the metal surface. The greater inhibitive power of such molecules is attributed to the presence of multiple nitrogen and oxygen atoms and aromatic rings researchgate.netresearchgate.net. The adsorption is a spontaneous process, as indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). For urea, the calculated ΔG°ads value of -17.30 kJ/mol suggests an electrostatic interaction consistent with physisorption mdpi.com.
The effectiveness of such compounds as corrosion inhibitors is concentration-dependent. Research on MBU shows that inhibition efficiency increases with higher concentrations researchgate.netresearchgate.net.
Table 2: Corrosion Inhibition Efficiency of an Analogous Compound, N-(l-Morpholinobenzyl)urea (MBU), on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
|---|---|---|
| Blank | 154.5 | - |
| 1 x 10⁻⁷ | 105.9 | 31.4 |
| 1 x 10⁻⁶ | 85.2 | 44.8 |
| 1 x 10⁻⁵ | 62.3 | 59.6 |
| 1 x 10⁻⁴ | 41.1 | 73.4 |
| 1 x 10⁻³ | 23.5 | 84.8 |
| 1 x 10⁻² | 9.4 | 93.9 |
Data adapted from studies on N-(l-Morpholinobenzyl)urea, a structurally similar compound researchgate.netresearchgate.net.
Hydrogen Sulfide Scavenging Mechanisms
Hydrogen sulfide (H₂S) is a corrosive and toxic gas found in various industrial streams. Urea derivatives can act as H₂S scavengers, reacting with it to form less harmful compounds. The mechanism of H₂S scavenging by urea-based compounds is often analogous to that of other amine-based scavengers, such as triazines nih.govnih.gov.
The process generally occurs in an aqueous phase under basic conditions. The key steps of the proposed mechanism are:
Deprotonation of H₂S: In a basic medium, H₂S is deprotonated to form the bisulfide anion (HS⁻), which is a more potent nucleophile. H₂S + OH⁻ ⇌ HS⁻ + H₂O
Nucleophilic Attack: The HS⁻ anion then acts as a nucleophile. While simple ureas are not highly reactive, derivatives can be functionalized to enhance reactivity. For formaldehyde-based urea scavengers, the reaction proceeds via a nucleophilic attack on an electrophilic carbon center nih.gov. In the case of this compound, the reactivity might be lower compared to formaldehyde-activated scavengers. However, the basic nitrogen of the morpholine ring can facilitate the initial deprotonation of H₂S.
Reaction and Product Formation: The reaction ultimately leads to the formation of stable sulfur-containing organic compounds. For triazine-based scavengers, the reaction involves the opening of the triazine ring and subsequent reaction with H₂S to form products like dithiazine nih.govaau.dk. While the exact reaction pathway for this compound is not detailed in the literature, it is plausible that the urea or morpholine moieties could react with H₂S, especially under conditions that promote the formation of reactive intermediates.
Advanced Methodological Applications and Future Research Directions
Utilization as Chemical Probes in Complex Systems
A chemical probe is a small molecule used to study and manipulate biological systems, characterized by high affinity for its target and selectivity over other related targets. nih.gov Diaryl urea (B33335) compounds are well-established as kinase inhibitors, making them excellent candidates for development as chemical probes to investigate cellular signaling pathways. ontosight.airesearchgate.net
The structure of 1-(4-Morpholinophenyl)-3-(p-tolyl)urea is well-suited for this purpose. The central urea moiety acts as a robust hydrogen-bond donor and acceptor, anchoring the molecule within the binding sites of target proteins. nih.gov The p-tolyl group can engage in hydrophobic interactions, while the morpholine (B109124) group often enhances aqueous solubility and favorable pharmacokinetic properties, which are desirable attributes for an effective chemical probe.
Future research could focus on screening this compound against a wide panel of kinases and other enzyme families. Its potential as a selective inhibitor could allow it to be used for:
Target Validation: Confirming the role of a specific protein in a disease pathway.
Cellular Imaging: By conjugating a fluorescent tag, the compound could be used to visualize the localization and dynamics of its target protein within living cells.
Mechanism of Action Studies: Elucidating the complex biological networks by observing the downstream effects of selectively inhibiting its target.
The development of analogues of this compound could further refine its selectivity and potency, leading to highly specific tools for biomedical research.
Development of Novel Characterization Techniques for Substituted Ureas
A thorough understanding of the structural and physicochemical properties of this compound is essential for its application. While standard techniques like NMR, FT-IR, and single-crystal X-ray diffraction are fundamental, novel and advanced methods can provide deeper insights.
The hydrogen-bonding capabilities of the urea group are critical to its function, influencing everything from crystal packing to interactions with biological targets and self-assembly in materials. mdpi.com Advanced vibrational spectroscopy techniques, particularly detailed IR spectroscopy, can be employed to distinguish between different hydrogen-bonding states (e.g., free vs. bonded urea groups), which is often difficult with standard methods. researchgate.net Solid-state NMR is another powerful tool for characterizing the structure and dynamics of substituted ureas in the solid phase. acs.org
Mass spectrometry (MS) techniques have also evolved significantly. High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) can be used to characterize urea derivatives and differentiate between positional isomers based on distinct fragmentation patterns. nih.gov For quantitative analysis in complex matrices, derivatization strategies—such as converting urea to 2-hydroxypyrimidine—can be coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity. oup.comresearchgate.net Isotope dilution mass spectrometry represents a reference procedure for achieving highly accurate quantification. oup.com
| Technique | Application for Substituted Ureas | Key Insights Provided |
|---|---|---|
| Advanced IR Spectroscopy | Analysis of hydrogen-bonding states in various environments. mdpi.com | Differentiation between free, disordered, and ordered H-bonded urea groups. researchgate.net |
| Solid-State NMR | Structural characterization in the solid phase. acs.org | Information on molecular packing, conformation, and intermolecular interactions. |
| ESI-HR-MS/MS | Structural elucidation and isomer differentiation. nih.gov | Characteristic fragmentation patterns for unambiguous identification. |
| Derivatization with LC-MS/MS | Highly sensitive and specific quantification in complex samples. oup.com | Accurate measurement of compound levels in biological or material matrices. |
Exploration of New Synthetic Paradigms for this compound
The conventional synthesis of unsymmetrical diaryl ureas involves the reaction of an amine with a potentially hazardous isocyanate. nih.gov Modern synthetic chemistry is moving towards safer, more efficient, and environmentally benign methodologies.
Phosgene-Free and Isocyanate-Free Routes: Several new paradigms avoid the direct use of isocyanates. These include:
Carbamate Intermediates: An efficient method involves the preparation of ureas from carbamates, avoiding hazardous reagents like phosgene (B1210022). thieme-connect.com
Dioxazolone Surrogates: 3-substituted dioxazolones can serve as precursors to generate isocyanate intermediates in situ under mild, base-promoted conditions, offering a phosgene- and metal-free synthesis. researchgate.net
Carbonylating Agents: Reagents like N,N′-carbonyldiimidazole (CDI) are safer, crystalline alternatives to phosgene for generating urea linkages. nih.gov
Reductive Alkylation: A novel route uses HMPA-catalyzed reductive alkylation of ureas with aldehydes or ketones and trichlorosilane. rsc.org
Advanced Catalytic and Green Methods:
Pd-Catalyzed C–N Cross-Coupling: This powerful method allows for the synthesis of unsymmetrical diaryl ureas from aryl halides and a protected urea (like benzylurea), offering broad substrate scope and generality. nih.gov
"On-Water" Synthesis: Performing the reaction of amines and isocyanates in water can offer a sustainable and chemoselective route, often simplifying product isolation to simple filtration. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis enables the safe handling of hazardous intermediates, such as those generated during Curtius rearrangements, by using polymer-supported scavengers for in-line purification. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and lead to cleaner product formation, often in greener solvent systems or even under solventless conditions. nih.gov
These innovative approaches offer diverse and powerful tools for the efficient and sustainable synthesis of this compound and libraries of its analogues for further study.
Computational Predictions for Advanced Molecular Design and Property Tuning
Computational chemistry provides invaluable tools for predicting molecular properties and guiding the rational design of new compounds without costly and time-consuming synthesis.
Quantum Chemical Methods: Density Functional Theory (DFT) is a powerful tool for studying substituted ureas. DFT calculations can determine optimized molecular geometries, analyze vibrational spectra, and map the molecular electrostatic potential, which reveals insights into physicochemical properties and intermolecular interactions. tandfonline.com Such studies can also elucidate the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments. For instance, simulations of the compound in aqueous solution can predict its solubility, aggregation behavior, and interactions with water molecules. nih.govutwente.nl In the context of drug design, MD simulations can model the binding of the compound to a target protein, providing insights into binding affinity and the stability of the protein-ligand complex.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov By synthesizing a library of analogues of this compound and measuring a desired property (e.g., kinase inhibition, self-healing efficiency), a QSAR model can be developed. scispace.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds and guide the design of molecules with optimized properties by identifying key structural descriptors that influence activity, such as size, aromaticity, and polarizability. nih.govnih.gov
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and property calculation. tandfonline.com | Optimized geometry, electrostatic potential, orbital energies, vibrational frequencies. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. pnas.orgdatapdf.com | Binding affinity, conformational changes, solubility, aggregation behavior. |
| QSAR | Correlation of chemical structure with activity/property. researchgate.net | Prediction of biological activity or material properties for new analogues. |
Role in Advanced Materials Science
The ability of the urea moiety to form strong, directional, and reversible hydrogen bonds makes it a privileged functional group in the design of advanced "smart" materials.
Self-Healing Polymers: The diaryl urea structure can be incorporated into polymer backbones or used as a cross-linker. The multiple hydrogen bonds formed between urea groups create a robust, non-covalent network. When the material is damaged, these bonds can break. However, upon application of a stimulus such as heat, the polymer chains regain mobility, allowing the hydrogen bonds to reform across the damaged interface and restore the material's integrity. mdpi.com The specific substituents on this compound would influence its compatibility with different polymer matrices and modulate the strength and dynamics of the hydrogen-bonding network.
Stimuli-Responsive Materials: Materials incorporating this compound could be designed to respond to external stimuli. For example, changes in temperature or solvent polarity could disrupt the hydrogen-bonding network, leading to a change in the material's properties, such as viscosity or solubility. By incorporating redox-active moieties into diaryl urea structures, it is possible to create materials where the hydrogen bond strength can be altered by electron transfer, leading to the development of redox-responsive supramolecular polymers. nih.gov
Supramolecular Polymers: The directional nature of the hydrogen bonds in disubstituted ureas can drive the self-assembly of monomers into long, linear, polymer-like chains. academie-sciences.fr These "supramolecular polymers" exhibit polymer-like properties in solution, such as high viscosity, but are held together by non-covalent bonds. rsc.org The properties of these materials are highly tunable by modifying the monomer structure. The balance of hydrophilic (morpholino) and hydrophobic (p-tolyl) groups in this compound could be exploited to control its self-assembly behavior in various solvents, leading to new gels, resins, or coatings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Morpholinophenyl)-3-(p-tolyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a substituted phenyl isocyanate with a morpholine-containing amine. For example, a two-step approach may include:
Preparation of 4-morpholinophenyl isocyanate via reaction of 4-morpholinoaniline with phosgene or triphosgene under anhydrous conditions.
Reaction with p-toluidine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, monitored by TLC or HPLC for completion .
Optimization strategies:
- Use catalytic bases (e.g., DMAP) to enhance coupling efficiency.
- Employ microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are critical for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions common in urea derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., morpholine proton signals at δ 3.6–3.8 ppm; aryl urea NH protons at δ 8.5–9.5 ppm) .
- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., expected [M+H]⁺ ion for C₁₈H₂₀N₃O₂: 326.15) .
Q. What are the hypothesized biological targets of this compound based on structural analogs?
- Methodological Answer : Urea derivatives often target kinases, GPCRs, or enzymes (e.g., carbonic anhydrase). Computational docking studies using software like AutoDock Vina can predict binding affinity to morpholine-associated targets (e.g., PI3K/AKT pathway proteins). Validate via in vitro kinase inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:
- Dose-response normalization : Compare IC₅₀ values across multiple assays using standardized protocols.
- Metabolic stability testing : Evaluate compound degradation in different media via LC-MS to rule out false negatives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What factorial design approaches are suitable for optimizing synthetic yield and reproducibility?
- Methodological Answer : A 2³ factorial design can assess variables:
- Factors : Temperature (25°C vs. 60°C), solvent (THF vs. DMF), catalyst (DMAP vs. none).
- Response : Yield (%) and purity (%).
- Analysis : ANOVA identifies significant factors; response surface modeling (RSM) predicts optimal conditions .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess logP (target <5), aqueous solubility, and CYP450 inhibition.
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models electron distribution to predict reactivity at urea carbonyl or morpholine nitrogen .
Q. What strategies mitigate crystallization challenges during scale-up?
- Methodological Answer :
- Polymorph screening : Test solvents (e.g., ethanol, acetonitrile) under controlled cooling rates.
- Seeding : Introduce pre-characterized crystals to induce desired crystal form .
- Hot-stage microscopy : Monitor phase transitions during heating/cooling cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
